molecular formula C10H14N2 B2584395 N-methyl-1,2,3,4-tetrahydroquinolin-5-amine CAS No. 1423033-78-6

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No.: B2584395
CAS No.: 1423033-78-6
M. Wt: 162.236
InChI Key: ZUTLDBCRQXLYRS-UHFFFAOYSA-N
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Description

N-Methyl-1,2,3,4-tetrahydroquinolin-5-amine (CAS 1423033-78-6) is a high-purity chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. This tetrahydroquinoline derivative is of significant interest in medicinal chemistry and neuroscience research. Compounds based on the 1,2,3,4-tetrahydroquinoline scaffold are recognized for their potent biological activities. Research into structurally similar analogues has demonstrated their potential as inhibitors of LPS-induced NF-κB transcriptional activity, a key pathway in immune and inflammatory responses, suggesting promise in oncology and anti-inflammatory drug discovery . Furthermore, the N-methyl-tetrahydroisoquinoline pharmacophore is known to bear structural similarity to N, N-dimethylphenethylamine, a framework found in established antidepressants like venlafaxine . This indicates its relevance for investigating new therapeutic agents for neurological disorders. Specifically, endogenous methylated tetrahydroisoquinolines have been studied for their complex mechanisms of action, including neuroprotective properties such as monoamine oxidase (MAO) inhibition and free radical scavenging, which are relevant for models of Parkinson's disease and other central nervous system conditions . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTLDBCRQXLYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinolin-5-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar methylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Synthetic Routes via Domino Reactions

Domino reactions provide atom-efficient pathways for constructing the tetrahydroquinoline core. Key approaches include:

  • Reductive amination-cyclization sequences : Starting from aryl ketones (e.g., 41 , R₁ = Me), reductive amination of the side-chain carbonyl forms an intermediate amine (e.g., 42 ), which undergoes S<sub>N</sub>Ar cyclization to yield tetrahydroquinolines (e.g., 43 ) in 58%–98% yields (Scheme 10) .

  • Acid-catalyzed rearrangements : Treatment of N-indanyl(methoxy)amines 68 with Grignard or organolithium reagents triggers ring expansion via deprotonation, coordination, and imide rearrangement to form 2-substituted tetrahydroquinolines 69 in 33%–94% yields .

Catalytic N-Methylation Strategies

Selective N-methylation is critical for functionalizing the tetrahydroquinoline scaffold:

  • CuH-catalyzed methylation : Using (CAAC)CuCl as a catalyst, paraformaldehyde, and polymethylhydrosiloxane (PMHS), N-methylation proceeds via a formaldehyde condensation-reduction sequence. This method achieves 72%–99% yields for aromatic amines and 91%–96% yields for aliphatic amines (Table 2) .

  • Manganese(I)-catalyzed borrowing hydrogen (BH) : A Mn PN<sub>3</sub> pincer complex enables one-pot synthesis from 2-aminobenzyl alcohols and secondary alcohols. Under optimized conditions (KOtBu, 140°C), the reaction delivers 1,2,3,4-tetrahydroquinolines with water as the sole byproduct .

Substituent Effects on Reactivity

Substituent PositionReaction OutcomeYield RangeKey Observations
C4 ester (e.g., 16 )Diastereoselective hydrogenation93%–98%cis-relationship between C2 alkyl and C4 ester groups due to steric control
α-methyl (e.g., 42 )Enhanced S<sub>N</sub>Ar cyclization58%–98%Pseudoequatorial orientation of methyl group stabilizes transition state
Electron-withdrawing groups (e.g., NO₂)Reduced reactivity<10%Electron-deficient amines hinder CuH-catalyzed methylation

Mechanistic Insights

  • S<sub>N</sub>Ar-Michael pathways : Competitive experiments with unsaturated esters vs. ketones revealed preferential S<sub>N</sub>Ar ring closure followed by Michael addition in ester systems, while ketones exhibited ambiguous reaction chronology .

  • CuH catalytic cycle : (CAAC)CuH intermediates facilitate formaldehyde condensation with amines to form imine cations, which undergo hydride transfer from PMHS to yield N-methylated products (Figure 3) .

Challenges and Limitations

  • Steric hindrance : Bulky substituents (e.g., phenyl or methyl at R₃) reduce yields in acid-catalyzed rearrangements to 33%–94% .

  • Sensitivity to base : Manganese-catalyzed BH reactions require KOtBu for quinoline formation but KOH for tetrahydroquinoline selectivity .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-methyl-1,2,3,4-tetrahydroquinolin-5-amine serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various functionalizations that can lead to the development of novel compounds with diverse applications in pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves the methylation of 1,2,3,4-tetrahydroquinoline using methylating agents such as methyl iodide in the presence of bases like potassium carbonate. This reaction is generally performed in organic solvents under controlled conditions to optimize yield and purity.

Biological Applications

Neuroprotective Properties
Research indicates that this compound may exhibit neuroprotective effects. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Compounds from this class have demonstrated potential in alleviating symptoms associated with neuropathic pain by selectively inhibiting nNOS activity .

Pharmacological Research
Ongoing investigations into the pharmacological properties of this compound suggest its potential as a therapeutic agent against conditions such as anxiety and depression. The compound's ability to interact with various molecular targets makes it a candidate for further exploration in drug development .

Table 1: Summary of Biological Activities

Study Findings Reference
Inhibition of nNOSDemonstrated selective inhibition with significant potency against nNOS compared to eNOS and iNOS
Neuroprotective EffectsShowed potential in reversing thermal hyperalgesia in animal models
Synthetic UtilityUsed as an intermediate for synthesizing complex organic compounds

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-methyl-1,2,3,4-tetrahydroquinolin-5-amine and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Tetrahydroquinoline -NHCH₃ at position 5 ~162.24* Likely lipophilic; potential CNS activity
1,2,3,4-Tetrahydroquinolin-5-amine (Parent) Tetrahydroquinoline -NH₂ at position 5 148.21 Sensitive to oxidation; stored at 2–8°C
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine Tetrahydroquinoline -N(CH₃)Ph at position 4; -CH₃ at position 2 238.34 Structural analog with phenyl substitution
Sertraline Hydrochloride Tetralin (1,2,3,4-tetrahydronaphthalene) -N(CH₃) at position 1; 3,4-dichlorophenyl at position 4 342.23 SSRI antidepressant; clinical use
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalene -N(CH₃)₂ at position 2; cyclohexyl at position 4 273.44 Evaluated for receptor affinity
N-(4-Chlorobenzylidene)-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine Tetrahydroisoquinoline -CH=N-(4-Cl-benzyl) at position 5; -CH₃ at positions 3,4 313.82 Planar structure; stabilized by C-H⋯C interactions

*Estimated based on parent compound’s molecular weight (148.21) + methyl group (14.03).

Key Differences

  • Core Ring System: Tetrahydroquinoline (user’s compound) vs. tetrahydronaphthalene (sertraline) vs. tetrahydroisoquinoline (). Isoquinoline derivatives have a nitrogen atom at position 2, whereas quinoline derivatives have it at position 1, leading to distinct electronic and steric properties .
  • Substituent Effects: The methyl group on the amine in the user’s compound enhances lipophilicity compared to the parent amine (-NH₂). In contrast, sertraline’s dichlorophenyl group contributes to its high affinity for serotonin transporters . Dimethylamine substituents (e.g., ) increase steric bulk and may reduce blood-brain barrier permeability compared to mono-methylated analogs .

Biological Activity

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities including:

  • Antimicrobial Properties : Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial effects against a range of pathogens.
  • Anticancer Activity : Several studies have reported the antiproliferative effects of tetrahydroquinoline derivatives on cancer cell lines .
  • Neuroprotective Effects : The compound has shown potential in modulating nitric oxide synthase (NOS) activity, which is crucial in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of nitric oxide synthase (nNOS), a key enzyme in the production of nitric oxide which plays a role in various physiological processes and pathologies .
  • Cell Cycle Modulation : It has been observed to induce changes in cell cycle phases in cancer cells, promoting apoptosis through oxidative stress mechanisms .

Anticancer Studies

A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on A2780 ovarian cancer cells. The compound (R)-5a demonstrated significant antiproliferative activity with an IC50 value ranging from 5.4 to 17.2 μM. The mechanism involved mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production .

CompoundIC50 (μM)Mechanism
(R)-5a5.4 - 17.2Induces ROS and mitochondrial damage
(S)-5aNot activeNo significant effect observed

Neuroprotective Effects

Research into the neuroprotective properties of this compound revealed its ability to modulate nNOS activity. In a rat model of neuropathic pain, compounds derived from tetrahydroquinoline structures exhibited significant efficacy in reducing hyperalgesia when administered at doses around 30 mg/kg .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents that can enhance biological activity. Studies suggest that modifications at different positions on the tetrahydroquinoline scaffold can lead to significant changes in potency and selectivity against targets like nNOS .

Q & A

Q. What are the optimal synthetic routes for N-methyl-1,2,3,4-tetrahydroquinolin-5-amine, and how can reaction conditions be systematically optimized?

The synthesis of N-methylated tetrahydroquinoline derivatives often involves catalytic cyclization or transamination reactions. For example, catalytic cyclothiomethylation of arylamines (e.g., using CoCl₂ as a catalyst at 20°C) can yield structurally analogous compounds with high efficiency (78% yield under optimized conditions) . Reaction parameters such as temperature, catalyst loading, and solvent polarity should be varied systematically. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity assessment.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Analyze proton and carbon environments. For example, methylene protons in similar tetrahydroquinoline derivatives appear as singlets at δH 3.7–4.4 ppm .
  • X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for distinguishing stereoisomers .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using gas-phase ionization data (e.g., appearance energy and enthalpy of formation from NIST databases) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Gas-phase enthalpy data (ΔfH°gas) from NIST provide insights into thermal stability . For pH-dependent stability, conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40–60°C, followed by HPLC-UV analysis to track degradation products.

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) predict the biological activity of this compound derivatives?

Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR models can correlate structural features (e.g., electron density, steric bulk) with activity. For example, substituents on the tetrahydroquinoline ring significantly influence monoamine oxidase (MAO) inhibition, as shown in studies of N-methyl-isoquinolinium ions . Use software like SYBYL to generate steric/electrostatic contour maps and validate models with leave-one-out cross-validation.

Q. What enzymatic pathways are involved in the biosynthesis or metabolism of this compound?

Human brain N-methyltransferases catalyze the methylation of tetrahydroisoquinoline analogs, forming neuroactive or neurotoxic metabolites. For instance, N-methylation of 1,2,3,4-tetrahydroisoquinoline by such enzymes produces bioactive derivatives . Investigate enzymatic kinetics (Km, Vmax) using radiolabeled substrates or LC-MS/MS to track metabolite formation.

Q. How does the conformational flexibility of this compound influence its interaction with biological targets?

  • NMR Relaxation Studies : Measure rotational correlation times to assess flexibility in solution .
  • Molecular Dynamics Simulations : Simulate ligand-receptor binding using software like GROMACS to identify dominant conformers.
  • X-ray Crystallography : Resolve ligand-bound protein structures to map critical hydrogen bonds or hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from assay conditions or impurity profiles. To address this:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity.
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. How can researchers design enantioselective syntheses of this compound derivatives?

Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of quinoline precursors. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Resources

  • Crystallography : SHELX software suite for structure refinement , WinGX for data processing .
  • Thermodynamic Data : NIST Chemistry WebBook for gas-phase enthalpies and ionization energies .
  • Enzymatic Studies : Protocols from neurochemical research on N-methyltransferases .

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